2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid
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Overview
Description
2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a hydroxyl group, and a hydroxymethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-(hydroxymethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the aldehyde group reacting with the amino group of glycine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to enhance reaction rates and yields. These methods ensure the consistent production of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-[4-hydroxyphenyl]acetic acid
- 2-amino-2-[3,4-dihydroxyphenyl]acetic acid
- 2-amino-2-[3-hydroxyphenyl]acetic acid
Uniqueness
2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups on the phenyl ring
Properties
IUPAC Name |
2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBXPUUAYKCCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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